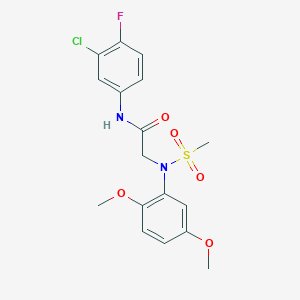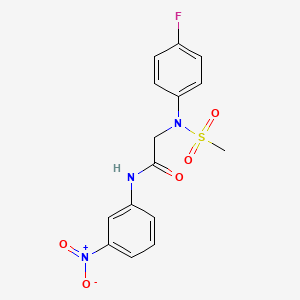
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide
Descripción general
Descripción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide, also known as Compound 1, is a novel small molecule that has been synthesized for scientific research purposes. It is a potent inhibitor of a specific protein target that is involved in various biological processes.
Mecanismo De Acción
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 acts as a competitive inhibitor of the protein target by binding to its active site. The binding of this compound 1 prevents the protein target from carrying out its normal biological function, leading to the inhibition of cell proliferation, differentiation, and apoptosis. The exact mechanism of action of this compound 1 on the protein target has been investigated in various studies, and the results suggest that it acts by inducing conformational changes in the protein structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 1 have been investigated in various studies. In vitro studies have shown that this compound 1 inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that this compound 1 has anti-inflammatory and immunosuppressive effects. However, the effects of this compound 1 on normal cells and tissues are still not fully understood, and further studies are needed to investigate its safety and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for the protein target, making it a valuable tool for investigating its biological function. However, there are also limitations to the use of this compound 1 in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1. One direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, the development of new assays and techniques to study the protein target and its interaction with this compound 1 can provide new insights into its biological function.
Aplicaciones Científicas De Investigación
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)glycinamide 1 has been synthesized for scientific research purposes as a potent inhibitor of a specific protein target. The protein target is involved in various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this protein target has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and autoimmune disorders. This compound 1 has been used in various in vitro and in vivo studies to investigate the role of the protein target in these diseases.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-7-5-11(16)6-8-13)10-15(20)17-12-3-2-4-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSOQRULVUYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



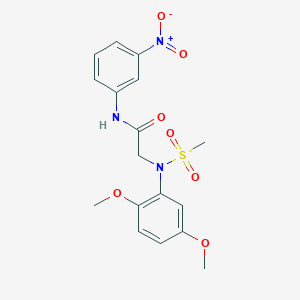
![N-isopropyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542829.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-methylbenzamide](/img/structure/B3542835.png)
![N~1~-cycloheptyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3542844.png)
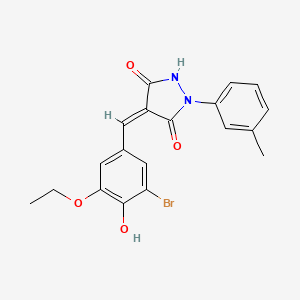
![N-(3-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3542853.png)
![methyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl]amino}benzoate](/img/structure/B3542859.png)
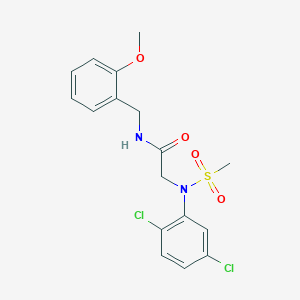
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542877.png)
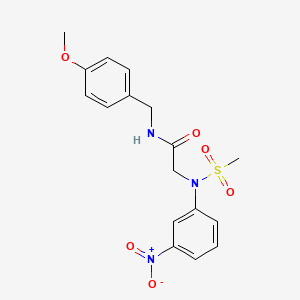
![4-{2-[(4-fluorobenzyl)oxy]-5-methylbenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3542888.png)
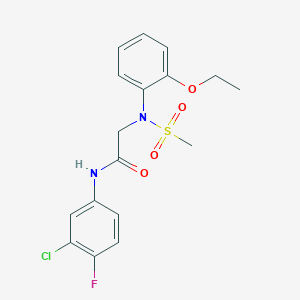
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B3542905.png)
